(S)-(-)-Nicotine-d4

Description

Properties

IUPAC Name |

2,3,4,6-tetradeuterio-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1/i2D,4D,6D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNICXCGAKADSCV-VJPMMSBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])[C@@H]2CCCN2C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746757 |

Source

|

| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284685-07-0 |

Source

|

| Record name | 3-[(2S)-1-Methylpyrrolidin-2-yl](~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284685-07-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Nicotine Research

An In-Depth Technical Guide to (S)-(-)-Nicotine-d4: Properties, Structure, and Applications Prepared for: Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Nicotine, the primary psychoactive alkaloid in tobacco, has been the subject of extensive research due to its complex pharmacological profile and addictive properties.[1] To accurately trace and quantify this molecule in biological systems, researchers rely on isotopically labeled analogues. This compound is a deuterated form of the naturally occurring (S)-enantiomer of nicotine, where four hydrogen atoms on the pyridine ring are replaced with deuterium.[2][3] This substitution results in a molecule that is chemically and biologically indistinguishable from the parent compound in most aspects but possesses a higher mass.

This key difference makes this compound an invaluable tool, primarily serving as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic and pharmacokinetic studies.[4][5] Its use allows for precise differentiation between exogenously administered nicotine and endogenous or tobacco-derived nicotine, providing clarity in complex biological matrices.[6][7] This guide offers a comprehensive overview of the chemical properties, structure, and critical applications of this compound (CAS Number: 284685-07-0).[2][8][9]

Chemical Structure and Physicochemical Properties

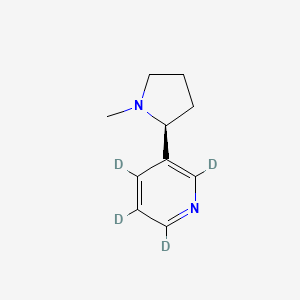

The fundamental structure of this compound consists of a pyridine ring linked to an N-methylpyrrolidine ring at the 3-position. The "(S)-(-)" designation refers to the stereochemistry at the chiral center (C2') of the pyrrolidine ring, which is the naturally occurring configuration.[1] The "-d4" suffix indicates that four hydrogen atoms on the pyridine ring have been substituted with deuterium isotopes.[3][10]

The IUPAC name for this compound is 2,3,4,6-tetradeuterio-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine.[3][11] This specific placement of deuterium atoms on the thermally stable pyridine ring ensures isotopic stability during analytical procedures.[12]

Caption: Comparison of this compound and (S)-(-)-Nicotine structures.

Data Presentation: Core Chemical Properties

The key physicochemical properties of this compound are summarized below. The increase in mass due to deuterium substitution is the most critical feature for its application.

| Property | Value | Source |

| CAS Number | 284685-07-0 | [2][3] |

| Molecular Formula | C₁₀H₁₀D₄N₂ | [2] |

| Molecular Weight | 166.26 g/mol | [2][3] |

| Exact Mass | 166.140805439 Da | [3][11] |

| Alternate Name | (−)-1-Methyl-2-[3-pyridyl]pyrrolidine-d4 | [2] |

| Stereochemistry | (S)-configuration | [3] |

Synthesis and Isotopic Labeling Insights

The synthesis of enantiomerically pure (S)-Nicotine is a well-documented process in organic chemistry.[13] Modern methods often involve a multi-step approach that includes the reduction of myosmine to produce racemic nornicotine, followed by enantiomeric separation and subsequent N-methylation to yield the desired (S)-nornicotine.[13][14]

The introduction of deuterium atoms is strategically performed during the synthesis of the pyridine precursor. Using deuterated starting materials or reagents in the construction of the pyridine ring ensures the stable incorporation of the heavy isotopes at the desired positions. This approach is superior to simple H-D exchange on the final nicotine molecule, which could lead to isotopic scrambling and a less defined product.

Core Applications in Research and Development

The utility of this compound is rooted in the principle of isotope dilution mass spectrometry (IDMS), a gold-standard method for high-accuracy quantification.

Tracer in Pharmacokinetic and Metabolic Studies

Understanding how nicotine is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to pharmacology and toxicology. Deuterium-labeled nicotine allows researchers to administer a known quantity of the compound and precisely track its fate without interference from pre-existing nicotine in smokers.

-

Causality: The mass difference between nicotine (m/z 162) and nicotine-d4 (m/z 166) is easily resolved by a mass spectrometer. This allows for the simultaneous measurement of the labeled tracer and its unlabeled metabolites, as well as the baseline nicotine from tobacco use.

-

Field-Proven Insights: Landmark studies have used deuterium-labeled nicotine (d2) and cotinine (d4) to determine the fractional conversion of nicotine to its primary metabolite, cotinine, which is approximately 70-80% in most individuals.[6][15] These studies have also revealed significant individual variability in nicotine metabolism, helping to explain differences in smoking behavior and cancer risk.[7][16]

Internal Standard for Quantitative Bioanalysis

In clinical and forensic toxicology, accurate measurement of nicotine levels in biological fluids like blood, urine, and plasma is critical. This compound is the ideal internal standard for these assays.

-

Self-Validating System: An internal standard must behave identically to the analyte during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatographic retention, ionization). Because deuterium substitution has a negligible effect on these properties, this compound co-elutes with nicotine and experiences similar matrix effects and extraction losses.[4][5]

-

Mechanism of Action: By adding a known amount of this compound to each sample at the beginning of the workflow, any sample-to-sample variation in recovery is nullified. The final quantification is based on the ratio of the analyte signal (nicotine) to the internal standard signal (nicotine-d4). This ratiometric approach provides highly precise and accurate results, which is essential for regulatory submissions and clinical diagnostics.[17][18]

Experimental Protocol: Quantification of Nicotine in Human Plasma via LC-MS/MS

This protocol outlines a standard, validated method for determining nicotine concentrations in plasma, employing this compound as an internal standard. This workflow is a cornerstone of clinical pharmacology studies involving nicotine.

Caption: Workflow for quantitative analysis of nicotine using an internal standard.

Step-by-Step Methodology

-

Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of (S)-(-)-Nicotine into a blank biological matrix (e.g., drug-free human plasma).

-

Sample Preparation:

-

To 100 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound in acetonitrile).[5]

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins. This step is critical for removing macromolecules that can interfere with the analysis.

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate nicotine from other endogenous components.

-

Mass Spectrometry (MS): The column eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transition for Nicotine: Precursor ion (m/z) 163.1 → Product ion (m/z) 132.1.

-

MRM Transition for this compound: Precursor ion (m/z) 167.1 → Product ion (m/z) 136.1.

-

-

Rationale: The MRM technique provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, chemical noise is minimized, allowing for accurate quantification even at very low concentrations.[4][17]

-

-

Data Analysis:

-

Integrate the peak areas for both the nicotine and nicotine-d4 MRM transitions.

-

Calculate the peak area ratio (Nicotine Area / Nicotine-d4 Area) for all samples.

-

Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of nicotine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers in pharmacology, toxicology, and regulatory science. Its properties as a stable, non-radioactive, isotopically labeled internal standard enable the highest levels of accuracy and precision in quantitative bioanalysis. The ability to distinguish administered nicotine from background levels has fundamentally advanced our understanding of nicotine's pharmacokinetics and metabolism. As analytical instrumentation continues to improve in sensitivity, the use of high-purity deuterated standards like this compound will remain a critical component of robust and reliable scientific investigation.

References

-

Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483–493. [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3-35. [Link]

-

This compound | CAS#:284685-07-0. Chemsrc. [Link]

-

This compound | C10H14N2 - PubChem. National Center for Biotechnology Information. [Link]

-

Forrest, A. R., et al. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of Clinical Biochemistry, 35(4), 522-7. [Link]

-

Benowitz, N. L., et al. (1995). Deficient C-oxidation of nicotine. Clinical Pharmacology & Therapeutics, 57(5), 580-6. [Link]

-

Total enantioselective synthesis of (S)-Nicotine. Organic Chemistry Portal. [Link]

-

Byrd, G. D., et al. (2005). Analysis of [3',3'-d2]-nicotine and [3',3'-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 823(1), 58-65. [Link]

-

Nicotine-d4 | C10H14N2 - PubChem. National Center for Biotechnology Information. [Link]

-

Deuterium-enriched, nicotine-derived compounds observed in smoke as a... ResearchGate. [Link]

-

Jaber, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 481-495. [Link]

-

A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. [Link]

-

Cheetham, A. G., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products. PLoS ONE, 17(4), e0267029. [Link]

-

Nicotine | C10H14N2 - PubChem. National Center for Biotechnology Information. [Link]

-

Nicotine D4 | 350818-69-8. SynZeal. [Link]

-

Leśniak, I., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(23), 5731. [Link]

-

METHOD FOR SYNTHESIZING (S)-NICOTINE. European Patent Office. [Link]

-

(PDF) Efficient Method of (S)-Nicotine Synthesis. ResearchGate. [Link]

-

(+/-)-Nicotine-D4. Cerilliant. [Link]

Sources

- 1. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | C10H14N2 | CID 71312299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deficient C-oxidation of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | CAS#:284685-07-0 | Chemsrc [chemsrc.com]

- 9. echemi.com [echemi.com]

- 10. (±)-Nicotine-d4 (pyridine-d4) | LGC Standards [lgcstandards.com]

- 11. Nicotine-d4 | C10H14N2 | CID 45040014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Efficient Method of (S)-Nicotine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Metabolism of nicotine to cotinine studied by a dual stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. download.industrydocuments.ucsf.edu [download.industrydocuments.ucsf.edu]

- 17. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Introduction: The Role of Isotopic Labeling in Nicotine Research

An In-Depth Technical Guide to (S)-(-)-Nicotine-d4 for Advanced Research Applications

(S)-(-)-Nicotine, the primary psychoactive alkaloid in tobacco, remains a subject of intense scientific scrutiny due to its profound effects on human physiology and its central role in addiction.[1][2] To accurately probe its pharmacokinetics, metabolism, and receptor interactions, researchers require analytical tools of the highest precision and specificity. This compound, a stable isotope-labeled (SIL) analog of the natural compound, serves as an indispensable tool in this pursuit. Its chemical behavior is virtually identical to its unlabeled counterpart, yet its increased mass allows it to be distinguished by mass spectrometry. This property establishes it as the gold standard internal standard for quantitative bioanalytical assays, enabling researchers to correct for sample loss during preparation and variations in instrument response.[3][4]

This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, mechanism of action, and, most critically, its application in a validated, high-performance analytical workflow. It is intended for researchers in pharmacology, toxicology, and drug development who require robust methods for nicotine quantification.

Physicochemical Properties and Identification

The foundational step in utilizing any analytical standard is a thorough understanding of its chemical identity. This compound is specifically the levorotatory enantiomer of nicotine in which four hydrogen atoms on the pyridine ring have been replaced with deuterium.

| Property | Value | Source(s) |

| Chemical Name | 2,3,4,6-tetradeuterio-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | [5] |

| Synonyms | (−)-1-Methyl-2-[3-pyridyl]pyrrolidine-d4 | [6] |

| CAS Number | 284685-07-0 | [6] |

| Molecular Formula | C₁₀H₁₀D₄N₂ | [6] |

| Molecular Weight | 166.26 g/mol | [6] |

| Unlabeled CAS | 54-11-5 ((S)-(-)-Nicotine) | [5] |

| Purity | Typically >95% (HPLC) | [5] |

| Storage | -20°C, protected from light and air | [5][7] |

Synthesis and Characterization

The synthesis of this compound involves targeted deuterium labeling of the pyridine ring of nicotine. While specific proprietary synthesis routes are not publicly detailed, the general approach relies on hydrogen isotope exchange (HIE) reactions. These methods utilize a deuterium source (e.g., D₂O, D₂ gas) and often a metal catalyst to selectively replace C-H bonds with C-D bonds under controlled conditions.

Causality in Synthesis: The choice to label the pyridine ring rather than the pyrrolidine ring is deliberate. The pyridine ring is a primary site of metabolic oxidation. However, the key utility of a SIL internal standard is mass differentiation, not necessarily altering the metabolic profile. Labeling with four deuterium atoms provides a +4 Da mass shift, which is sufficient to move it out of the isotopic envelope of the unlabeled analyte and its common metabolites, preventing cross-signal interference in a mass spectrometer.

Post-synthesis, the compound undergoes rigorous characterization to validate its structure and purity:

-

Mass Spectrometry (MS): Confirms the correct molecular weight (166.26 Da) and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the precise location of the deuterium atoms by observing the absence of proton signals at the 2, 4, 5, and 6 positions of the pyridine ring.

-

High-Performance Liquid Chromatography (HPLC): Assesses chemical purity by separating the target compound from any unreacted precursors or synthesis byproducts.[5]

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Signaling

This compound exerts the same biological effects as unlabeled nicotine. It functions as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[8][9] The S(-) enantiomer is significantly more active than the R(+) form.[1]

Upon binding, nicotine stabilizes the open conformation of the nAChR channel, leading to an influx of cations, primarily Na⁺ and Ca²⁺.[10][11] This cation influx causes depolarization of the neuronal membrane, triggering an excitatory postsynaptic potential.[8] The subsequent rise in intracellular Ca²⁺ acts as a critical second messenger, activating various downstream signaling cascades that modulate neurotransmitter release.[10]

The addictive properties of nicotine are primarily mediated by its action on nAChRs in the brain's mesolimbic dopamine system, often called the "reward pathway."[11] Nicotine stimulates dopamine release from neurons in the Ventral Tegmental Area (VTA) that project to the Nucleus Accumbens (NAc).[11][12] The most crucial nAChR subtypes implicated in addiction are the high-affinity α4β2 receptors and the α7 homomeric receptors.[2][10][12]

Caption: Nicotine's mechanism of action at a dopaminergic neuron.

The Kinetic Isotope Effect (KIE) in Nicotine Metabolism

A critical consideration when using SIL standards is the potential for a kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this can sometimes slow the rate of metabolic reactions that involve the cleavage of this bond.[3] Nicotine is extensively metabolized, primarily by the liver enzyme CYP2A6, with 70-80% being converted to cotinine.[13]

If deuteration occurs at a site of active metabolism, it could theoretically slow the clearance of the labeled standard relative to the analyte, violating a key assumption of isotope dilution analysis. However, studies using nicotine deuterated at the 3',3' position on the pyrrolidine ring found that its total clearance was virtually identical to that of natural nicotine, indicating an absence of a significant KIE for metabolism at that site.[14] While this compound is labeled on the pyridine ring, this finding provides strong evidence that deuteration is a valid strategy for creating internal standards for pharmacokinetic studies of nicotine without introducing metabolic bias.[14][15][16][17]

Application Protocol: Quantification of Nicotine in Human Plasma by LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of nicotine in biological matrices.[18] The following protocol describes a robust, self-validating workflow for this purpose.

Principle

This method uses isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20] A known amount of this compound (the internal standard, IS) is added to plasma samples, calibrators, and quality controls. The samples are processed to remove proteins and interferences. During LC-MS/MS analysis, the analyte (nicotine) and the IS co-elute chromatographically but are differentiated by their mass.[21] The ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratio-based approach corrects for any variability during sample handling and injection, ensuring high precision and accuracy.[20]

Caption: Quantitative bioanalysis workflow using an internal standard.

Step-by-Step Methodology

1. Preparation of Standards:

-

Primary Stock Solutions: Prepare 1 mg/mL stock solutions of nicotine and this compound in methanol.

-

Calibration Standards: Serially dilute the nicotine stock solution with blank (nicotine-free) human plasma to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL).

-

Internal Standard (IS) Working Solution: Dilute the this compound primary stock with methanol to a final concentration of 100 ng/mL.[22]

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 1.5, 75, 400 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.[21]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean vial or 96-well plate for analysis.

3. LC-MS/MS Conditions:

| Parameter | Setting | Rationale |

| LC System | Agilent 1200 Series or equivalent | Standard high-performance system. |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for nicotine. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies mobile phase to promote analyte ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |

| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | Separates analyte from matrix components. |

| Flow Rate | 0.4 mL/min | Typical for analytical scale columns. |

| Injection Vol. | 5 µL | Balances sensitivity with column loading. |

| MS System | Triple Quadrupole (e.g., SCIEX API 4000) | Required for MRM quantification. |

| Ionization | Electrospray Ionization, Positive Mode (ESI+) | Nicotine readily forms positive ions. |

| MRM Transitions | See table below | Provides specificity and sensitivity. |

Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| Nicotine (Analyte) | 163.2 | 132.1 | Quantifier ion |

| 163.2 | 84.1 | Qualifier ion | |

| This compound (IS) | 167.2 | 136.1 | +4 Da shift from analyte |

4. Data Analysis:

-

Integrate the peak areas for both the nicotine and this compound quantifier transitions.

-

Calculate the Peak Area Ratio (PAR) = (Nicotine Area / Nicotine-d4 Area).

-

Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations. Apply a linear regression with 1/x or 1/x² weighting.

-

Determine the concentration of nicotine in unknown samples by interpolating their PAR values from the calibration curve.

Safety, Handling, and Storage

This compound possesses the same toxicological profile as its non-labeled parent compound. Nicotine is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[7] It is also a skin irritant and can cause serious eye damage.[7]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear nitrile gloves (Type A recommended for handling pure substance), a lab coat, and chemical safety goggles.[23]

-

Handling: Avoid all contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use only in well-ventilated areas.[7]

-

Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from air, light, and moisture.[5][7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow to enter drains.[7]

Conclusion

This compound is a cornerstone of modern bioanalytical research into nicotine pharmacology and toxicology. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard allow for the development of highly accurate and precise quantitative methods. By leveraging the principles of isotope dilution and the specificity of LC-MS/MS, researchers can generate trustworthy data essential for advancing our understanding of nicotine's impact on human health and for the development of effective smoking cessation therapies. The self-validating nature of the workflow described herein, made possible by the inclusion of this compound, represents the pinnacle of analytical rigor in this field.

References

-

Recent advances in understanding nicotinic receptor signaling mechanisms that regulate drug self-administration behavior. PubMed Central. Available at: [Link]

-

Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. Available at: [Link]

-

Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction. Frontiers in Molecular Neuroscience. Available at: [Link]

-

(±)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials. Cerilliant. Available at: [Link]

-

Nicotinic acetylcholine receptor. Wikipedia. Available at: [Link]

-

Insights Into Nicotinic Receptor Signaling in Nicotine Addiction: Implications for Prevention and Treatment. Bentham Science. Available at: [Link]

-

Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2 in humans. PubMed. Available at: [Link]

-

Stable isotope studies of nicotine kinetics and bioavailability. Semantic Scholar. Available at: [Link]

-

Deuterium-enriched, nicotine-derived compounds observed in smoke as a function of smoking regime. ResearchGate. Available at: [Link]

-

Stable isotope studies of nicotine kinetics and bioavailability. PubMed. Available at: [Link]

-

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Publications. Available at: [Link]

-

Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. PubMed Central. Available at: [Link]

-

Stable isotope studies of nicotine kinetics and bioavailability. ResearchGate. Available at: [Link]

-

A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed Central. Available at: [Link]

-

Discriminative Stimulus Properties of S(-)-Nicotine: "A Drug for All Seasons". PubMed. Available at: [Link]

-

Nicotine D4 | 350818-69-8. SynZeal. Available at: [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. ACS Chemical Reviews. Available at: [Link]

-

Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. PubMed Central. Available at: [Link]

-

Simultaneous Analysis of Nicotine and its Metabolites in Human Urine using SPE and Fast LC/MS/MS. Phenomenex. Available at: [Link]

-

Nicotine: From Discovery to Biological Effects. PubMed Central. Available at: [Link]

-

Chromatogram of the nicotine-d4 external standard from electronic cigarettes. ResearchGate. Available at: [Link]

-

Biomarker-based dosimetry for e-cigarette users using stable-isotope labeled precursors and MS. Technical University of Munich. Available at: [Link]

-

Hard To Handle, Easy To Vape – A Thing About Safe Work With Nicotine. Chemnovatic. Available at: [Link]

-

Isotope-Dilution Gas Chromatography-Mass Spectrometry Method for the Selective Detection of Nicotine and Menthol in E-Cigarette, or Vaping, Product Liquids and Aerosols. PubMed. Available at: [Link]

Sources

- 1. Discriminative Stimulus Properties of S(-)-Nicotine: "A Drug for All Seasons" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotine: From Discovery to Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | CAS 284685-07-0 | LGC Standards [lgcstandards.com]

- 6. scbt.com [scbt.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 9. benthamscience.com [benthamscience.com]

- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Frontiers | Nicotine and neuronal nicotinic acetylcholine receptors: unraveling the mechanisms of nicotine addiction [frontiersin.org]

- 12. Recent advances in understanding nicotinic receptor signaling mechanisms that regulate drug self-administration behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stable isotope studies of nicotine kinetics and bioavailability | Semantic Scholar [semanticscholar.org]

- 16. Stable isotope studies of nicotine kinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 19. A novel validated procedure for the determination of nicotine, eight nicotine metabolites and two minor tobacco alkaloids in human plasma or urine by solid-phase extraction coupled with liquid chromatography-electrospray ionization-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 23. Safe work with nicotine - Hard to handle, easy to vape - CHEMNOVATIC [chemnovatic.com]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of (S)-(-)-Nicotine-d4

Introduction

Isotopically labeled compounds are indispensable tools in pharmaceutical and agrochemical research, particularly in absorption, distribution, metabolism, and excretion (ADME) studies.[1] (S)-(-)-Nicotine, the primary psychoactive alkaloid in tobacco, and its metabolites are frequently studied to understand tobacco exposure and to develop smoking cessation therapies.[2] The use of stable isotope-labeled internal standards, such as (S)-(-)-Nicotine-d4, is critical for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for matrix effects and variations during sample processing.[2][3] This guide provides a comprehensive overview of a robust synthetic route to this compound, detailing the experimental procedures and the analytical methods required to ensure high isotopic and enantiomeric purity.

The synthesis of deuterated nicotine analogues often involves introducing deuterium atoms at positions that are not susceptible to metabolic attack, ensuring the stability of the label during biological studies.[4] This guide will focus on a synthetic strategy that allows for the specific incorporation of deuterium into the pyridine ring of the nicotine molecule.

Synthetic Strategy and Rationale

The synthesis of this compound can be approached through various methods. A common strategy involves the deuteration of a suitable precursor followed by the construction of the final molecule. This guide will detail a synthetic pathway that begins with the deuteration of the pyridine ring, a key structural component of nicotine.

The selected strategy involves the deuteration of a pyridine derivative, which can then be elaborated to form the complete nicotine structure. This approach offers good control over the position and extent of deuterium incorporation. Alternative methods, such as direct hydrogen-deuterium exchange on the nicotine molecule, can be less specific and may lead to a mixture of isotopologues.[5]

The synthesis of the chiral pyrrolidine ring and its coupling to the deuterated pyridine fragment is a critical aspect of this process. Enantioselective synthesis is essential to obtain the biologically active (S)-enantiomer.[6] Naturally occurring nicotine is predominantly the (S)-enantiomer, which is significantly more pharmacologically potent than the (R)-enantiomer.[7][8]

dot```dot

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"3-Bromopyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Deuteration" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Deuterated_3-Bromopyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Coupling_Reaction" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "N-Boc-L-prolinol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Cyclization_Deprotection" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "d4-Nornicotine" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Methylation" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "S_Nicotine_d4" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Purification" [shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Analysis" [shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

"3-Bromopyridine" -> "Deuteration" -> "Deuterated_3-Bromopyridine"; "Deuterated_3-Bromopyridine" -> "Coupling_Reaction"; "N-Boc-L-prolinol" -> "Coupling_Reaction" -> "Intermediate"; "Intermediate" -> "Cyclization_Deprotection" -> "d4-Nornicotine"; "d4-Nornicotine" -> "Methylation" -> "S_Nicotine_d4"; "S_Nicotine_d4" -> "Purification" -> "Analysis"; }

Caption: Analytical workflow for purity assessment.

Conclusion

The synthesis of high-purity this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired isotopic and enantiomeric purity. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to produce and characterize this essential internal standard. The rigorous analytical validation ensures the reliability of quantitative bioanalytical methods that are critical for advancing our understanding of nicotine pharmacology and toxicology.

References

- Vertex AI Search. (n.d.). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.

- ResearchGate. (n.d.). Deuterium labelling studies and proposed mechanism for the pyridinium....

- ACS Publications. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology.

- Journal of the American Chemical Society. (2018, January 29). A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals.

- The University of North Carolina at Chapel Hill. (n.d.). Paper spray mass spectrometry for high-throughput quantification of nicotine and cotinine.

- ACS Publications. (2025, October 6). Regiodivergent Deuteration of Pyridine-Based Heterocycles.

- NIH. (2023, March 10). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC.

- Benchchem. (n.d.). Application Note: Quantification of Nicotine Metabolites in Human Plasma Using Myosmine- d4 as an Internal Standard by LC-MS.

- RSC Publishing. (2022, January 10). Hyperpolarised NMR to aid molecular profiling of electronic cigarette aerosols.

- ResearchGate. (n.d.). Chiral analysis of the (S)- and (R)-nicotine enantiomers (a) Example....

- NIH. (n.d.). Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method.

- Unknown. (n.d.). Total enantioselective synthesis of (S)-Nicotine.

- Canadian Science Publishing. (n.d.). Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temperatures.

- NIH. (n.d.). Determination of (R)-(+)- and (S)-(−)-Nicotine Chirality in Puff Bar E-Liquids by 1H NMR Spectroscopy, Polarimetry, and Gas Chromatography–Mass Spectrometry - PMC.

- ACS Publications. (2019, January 23). Enantioselective Synthesis of Nicotine via an Iodine-Mediated Hofmann–Löffler Reaction. Organic Letters.

- Unknown. (1988, October 1). Synthesis of optically pure deuterium‐labelled nicotine, nornicotine and cotinine.

- PubMed. (n.d.). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring.

- PubMed. (2024, December 4). Efficient Method of (S)-Nicotine Synthesis.

- EPO. (n.d.). METHOD FOR SYNTHESIZING (S)-NICOTINE - Patent 4119671.

Sources

- 1. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of optically pure deuterium‐labelled nicotine, nornicotine and cotinine | Semantic Scholar [semanticscholar.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jascoinc.com [jascoinc.com]

(S)-(-)-Nicotine-d4: A Technical Guide for Researchers in Drug Development

This guide provides an in-depth technical overview of (S)-(-)-Nicotine-d4, a critical tool for researchers, scientists, and drug development professionals. We will explore its commercial availability, the scientific principles dictating its use, and detailed protocols for its application in bioanalytical assays. This document is designed to provide not just procedural steps, but the underlying scientific rationale, ensuring robust and reliable experimental outcomes.

The Indispensable Role of an Isotopic Internal Standard

In the realm of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), precision and accuracy are paramount. Biological matrices such as plasma, urine, and tissue are inherently complex and variable. These complexities can lead to a phenomenon known as the "matrix effect," where co-eluting endogenous substances interfere with the ionization of the target analyte, causing either suppression or enhancement of the signal.[1][2] This variability can severely compromise the integrity of quantitative data.

To counteract this, a stable isotope-labeled internal standard (SIL-IS) is employed. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium (²H or D), ¹³C, ¹⁵N).[3] this compound is the deuterated analogue of naturally occurring (S)-(-)-Nicotine. Because it shares the same physicochemical properties as the unlabeled analyte, it co-elutes during chromatography and experiences the same extraction inefficiencies and matrix effects.[4] By adding a known concentration of this compound to every sample, calibration standard, and quality control sample, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratiometric approach, known as isotope dilution mass spectrometry, effectively normalizes for variations, leading to highly accurate and precise results.[][6]

The Principle of Isotope Dilution Mass Spectrometry

The core of this technique lies in the addition of a known amount of the isotopically labeled standard to a sample containing an unknown amount of the native analyte. The subsequent measurement of the relative abundance of the two species by a mass spectrometer allows for the precise calculation of the unknown concentration.

Figure 1: The principle of isotope dilution.

Commercial Availability and Supplier Specifications

This compound is available from several reputable suppliers of research chemicals and analytical standards. When selecting a supplier, it is crucial to consider not only the price but also the documented chemical and isotopic purity, the format in which it is supplied (neat oil, solution), and the quality of the accompanying Certificate of Analysis (CoA). A comprehensive CoA is a hallmark of a trustworthy supplier, providing essential data for method validation and ensuring the integrity of your results.

Below is a comparative table of prominent commercial suppliers for this compound and its racemic mixture. Note that product codes and specifications are subject to change, and it is always recommended to consult the supplier's website for the most current information.

| Supplier | Product Name | Catalog No. (Example) | CAS No. | Molecular Formula | Purity Specification | Format |

| Toronto Research Chemicals (LGC) | This compound | N412452 | 284685-07-0 | C₁₀H₁₀D₄N₂ | >95% | Neat |

| Cerilliant (Sigma-Aldrich) | (±)-Nicotine-d4 Solution | N-048 | 350818-69-8 | C₁₀H₁₀D₄N₂ | 100 µg/mL in Acetonitrile (Certified Reference Material) | Solution |

| Santa Cruz Biotechnology | This compound | sc-212932 | 284685-07-0 | C₁₀H₁₀D₄N₂ | Not specified | Neat |

| CDN Isotopes | (±)-Nicotine-d4 (pyridine-d4) | D-5098 | 350818-69-8 | C₁₀D₄H₁₀N₂ | ≥98 atom % D | Neat |

| Cayman Chemical | Nicotinamide-d4 | 15315 | 347841-88-7 | C₆H₂D₄N₂O | ≥99% deuterated forms (d₁-d₄) | Solid |

| SynZeal Research | Nicotine D4 | SZ-N011D03 | 350818-69-8 | C₁₀H₁₀D₄N₂ | Not specified | Neat |

Note: Some suppliers may offer the racemic (±) mixture, while others provide the stereospecific (S)-(-) form. For studies involving stereospecific metabolism or receptor binding, the use of the correct enantiomer is critical.

Quality Control and Characterization: A Self-Validating System

The trustworthiness of a stable isotope-labeled internal standard hinges on its well-defined chemical and isotopic purity. Reputable manufacturers employ a suite of analytical techniques to characterize their products.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides the isotopic distribution (e.g., percentage of d4, d3, d2, d1, and d0 species). A high isotopic purity (typically >98 atom % D) is essential to prevent signal overlap with the unlabeled analyte.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and to quantify the amount of residual non-deuterated material, thus verifying the degree of isotopic enrichment.[8]

-

Chromatography (GC or HPLC): Assesses the chemical purity by separating the compound from any potential impurities.

A detailed Certificate of Analysis should present the results from these analyses, confirming that the internal standard meets the required specifications for its intended use. For instance, the CoA for rac-Nicotine-d4 from LGC Standards specifies a purity of >95% and an isotopic purity of >95%, with a detailed breakdown of the mass distribution.[7]

Experimental Protocol: Quantification of Nicotine in Human Plasma

This section outlines a representative LC-MS/MS protocol for the quantification of nicotine in human plasma, employing this compound as the internal standard. This protocol is a composite of established methods and should be fully validated in your laboratory according to regulatory guidelines such as those from the FDA.[9][10]

Materials and Reagents

-

(S)-(-)-Nicotine reference standard

-

This compound internal standard

-

Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

-

Formic acid

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve (S)-(-)-Nicotine and this compound in methanol to create individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the (S)-(-)-Nicotine stock solution with 50:50 methanol:water to create calibration standards.

-

Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma samples (calibrators, QCs, and unknowns) into a 96-well plate.

-

Add 25 µL of the Internal Standard Spiking Solution (50 ng/mL) to all wells except the blank.

-

Add 300 µL of cold acetonitrile to each well to precipitate plasma proteins.

-

Vortex the plate for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 150 µL of the supernatant to a new 96-well plate for analysis.

LC-MS/MS Conditions

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in water.

-

Mobile Phase B: Methanol.

-

Gradient: A suitable gradient to separate nicotine from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

Mass Spectrometry Parameters

The instrument should be operated in Multiple Reaction Monitoring (MRM) mode. The precursor and product ions are selected based on the fragmentation patterns of nicotine and its deuterated analogue.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| (S)-(-)-Nicotine | 163.1 | 132.1 |

| This compound | 167.1 | 136.1 |

Workflow and Data Analysis

The entire process from sample receipt to final concentration reporting follows a structured workflow that ensures data integrity and traceability.

Figure 2: Bioanalytical workflow for nicotine quantification.

Conclusion

This compound is an essential tool for any laboratory conducting quantitative analysis of nicotine. Its use as a stable isotope-labeled internal standard within a validated bioanalytical method, such as the one outlined here, is the gold standard for mitigating matrix effects and ensuring the highest level of data accuracy and precision. By understanding the principles of isotope dilution, carefully selecting a high-purity commercial source, and adhering to rigorous analytical protocols, researchers can generate reliable data crucial for advancing drug development and scientific understanding.

References

Sources

- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioanalysis-zone.com [bioanalysis-zone.com]

- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nebiolab.com [nebiolab.com]

- 6. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

- 7. lgcstandards.com [lgcstandards.com]

- 8. isotope.com [isotope.com]

- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

Role of (S)-(-)-Nicotine-d4 in metabolic studies

An In-Depth Technical Guide to the Role of (S)-(-)-Nicotine-d4 in Metabolic Studies

Authored by: A Senior Application Scientist

Abstract

The quantification of nicotine and its metabolites is fundamental to a vast array of research areas, from clinical toxicology and smoking cessation studies to understanding the pharmacology of addiction. Achieving accuracy and precision in these measurements is paramount, a challenge adeptly met by the principles of isotope dilution mass spectrometry. This guide provides a comprehensive overview of the critical role of this compound as a stable isotope-labeled internal standard (SIL-IS) in these metabolic studies. We will explore the biochemical pathways of nicotine metabolism, the foundational principles of using SIL-IS, and provide a detailed, field-proven protocol for the robust quantification of nicotine and its primary metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Metabolic Fate of Nicotine: A Biological Overview

Upon entering the bloodstream, nicotine is extensively metabolized, primarily by the liver.[1] Approximately 70-80% of nicotine is converted to cotinine, a transformation that serves as a key indicator of nicotine exposure due to its longer half-life (16-18 hours) compared to nicotine (1-2 hours).[1][2] This metabolic process is predominantly catalyzed by the cytochrome P450 enzyme CYP2A6.[2][3][4]

The pathway involves two main steps:

-

5'-Oxidation: CYP2A6 catalyzes the oxidation of nicotine to nicotine-Δ1′(5′)-iminium ion.[1][2]

-

Conversion to Cotinine: The intermediate iminium ion is then converted to cotinine by the cytosolic enzyme aldehyde oxidase.[2]

Cotinine itself is further metabolized, almost exclusively by CYP2A6, to trans-3′-hydroxycotinine (3HC), the most abundant urinary metabolite of nicotine.[2][5] The ratio of 3HC to cotinine, known as the Nicotine Metabolite Ratio (NMR), is a reliable biomarker for CYP2A6 enzyme activity and the rate of nicotine clearance in an individual.[2][4]

Sources

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Variation in CYP2A6 Activity and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. Nicotine Metabolism Predicted by CYP2A6 Genotypes in Relation to Smoking Cessation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotine metabolism and smoking: Ethnic differences in the role of P450 2A6 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Profile of Nicotine and Its Deuterated Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Challenge of Nicotine and the Potential of Deuteration

Nicotine, a naturally occurring alkaloid, is the primary psychoactive component in tobacco products and is responsible for addiction.[1] Its physiological and pharmacological effects are extensive, mediated primarily through its action on nicotinic acetylcholine receptors (nAChRs).[1] While nicotine itself is not classified as a primary carcinogen, its metabolites and its role in promoting addiction to tobacco products, which contain numerous carcinogens, make its toxicological profile a subject of intense research.[2] Furthermore, studies have indicated that nicotine can exhibit genotoxic effects in various human cells.[3][4][5]

In the realm of drug development, deuterium chemistry has emerged as a strategy to enhance the metabolic stability and potentially improve the safety profile of pharmacologically active compounds.[6] This approach involves the selective replacement of hydrogen atoms with their stable, heavier isotope, deuterium. The increased mass of deuterium strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond—a phenomenon known as the kinetic isotope effect (KIE).[7] This can lead to a longer drug half-life, increased bioavailability, and a reduction in the formation of potentially toxic metabolites.[6]

This technical guide provides an in-depth exploration of the toxicological profile of nicotine and delves into the theoretical and experimental considerations for its deuterated analogs. It is designed to serve as a comprehensive resource for researchers and drug development professionals investigating nicotine's biological effects and the potential for developing modified, potentially safer, nicotine-related compounds.

Part 1: The Intrinsic Toxicology and Metabolism of Nicotine

Acute and Chronic Toxicity

Nicotine is acutely toxic to humans by all routes of exposure, with symptoms manifesting in the gastrointestinal, central nervous, cardiovascular, and respiratory systems.[8] Moderate intoxication can lead to nausea, vomiting, and palpitations, while more severe cases can progress to muscle weakness, respiratory arrest, and cardiovascular collapse.[8] The lethal dose in adults is estimated to be in the range of 40–60 mg.[8]

Chronic exposure to nicotine is associated with a range of adverse health effects, including impacts on the cardiovascular and immune systems.[8] It is also recognized as a developmental toxicant, with prenatal exposure linked to adverse outcomes for the fetus.[8]

Genotoxicity

The genotoxic potential of nicotine has been a subject of debate. However, a growing body of evidence from in vitro studies suggests that nicotine can induce DNA damage in human cells, including lymphocytes and cells of the upper aerodigestive tract.[3][4] Studies using the Comet assay, micronucleus test, and chromosome aberration test have demonstrated nicotine's ability to cause DNA strand breaks and chromosomal damage.[5] It is important to note that some studies have not found genotoxic effects of nicotine and its major metabolites in certain assays, such as the Salmonella mutagenicity assay.

Metabolic Pathways of Nicotine

The metabolism of nicotine is extensive and primarily occurs in the liver.[1] The major metabolic pathway, accounting for 70-80% of nicotine clearance, is the conversion to cotinine.[1] This two-step process is initiated by the cytochrome P450 enzyme CYP2A6, which oxidizes nicotine to nicotine-Δ1'(5')-iminium ion.[1] This intermediate is then converted to cotinine by a cytoplasmic aldehyde oxidase.[1]

Other, minor metabolic pathways include the formation of nicotine-N'-oxide, nornicotine, and glucuronide conjugates.[1] The rate of nicotine metabolism can be influenced by genetic polymorphisms in CYP2A6, as well as by factors such as age, sex, and the use of other medications.[1][9]

Part 2: A Toxicological Perspective on Deuterated Nicotine Analogs

The Theoretical Impact of Deuteration on Nicotine Metabolism

The primary rationale for deuterating nicotine is to leverage the kinetic isotope effect to slow its rate of metabolism. Since the initial and rate-limiting step in the major metabolic pathway of nicotine is the CYP2A6-mediated oxidation at the 5' position of the pyrrolidine ring, selective deuteration at this site would be expected to have the most significant impact on nicotine's metabolic clearance.

Slowing the conversion of nicotine to cotinine could lead to several toxicologically relevant outcomes:

-

Prolonged Nicotine Exposure: A reduced metabolic rate would increase the half-life and overall exposure (AUC) to nicotine. This could potentially enhance its desired pharmacological effects, but also its adverse effects if not carefully managed through dose adjustments.

-

Altered Metabolite Profile: A decrease in the formation of cotinine and its downstream metabolites would occur. While cotinine is generally considered less toxic than nicotine, altering the balance of metabolites could have unforeseen toxicological consequences.

-

Reduced Formation of Reactive Intermediates: The formation of the nicotine-Δ1'(5')-iminium ion, a reactive intermediate, would be reduced. This could potentially decrease any toxicity associated with this electrophilic species.

Existing Research on Deuterated Nicotine: A Surprising Finding

Despite the strong theoretical basis for a significant KIE, a study in humans investigating the pharmacokinetics of (S)-nicotine-3',3'-d2 found that its total clearance was "virtually identical" to that of unlabeled nicotine.[10] This suggests the absence of a significant KIE for this particular deuterated analog. The lack of a discernible KIE with deuteration at the 3' position is likely because this position is not the primary site of metabolic attack. The C-H bonds at the 5' position are the ones broken during the rate-limiting step of cotinine formation.

This finding underscores the critical importance of the position of deuteration. While deuteration at the 3' position may not significantly alter metabolism, deuteration at the 5' position or on the N-methyl group could yield a more pronounced KIE. To date, there is a scarcity of published toxicological and pharmacokinetic data on nicotine analogs deuterated at these more metabolically active sites.

Regarding the general safety of deuterated compounds, a clinical trial protocol for deuterated N'-nitrosonornicotine (NNN), a tobacco-specific nitrosamine, states that deuterium itself is considered "non-toxic and safe".[11][12]

Part 3: Experimental Protocols for Comparative Toxicological Assessment

To address the current knowledge gaps, rigorous preclinical evaluation of novel deuterated nicotine analogs is essential. The following are example protocols for key in vitro assessments.

Protocol 1: Comparative In Vitro Metabolism in Human Liver Microsomes

Objective: To determine and compare the rate of metabolism of nicotine and its deuterated analog(s) by human liver microsomes.

Materials:

-

Nicotine and deuterated nicotine analog(s)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (e.g., nicotine-d4, cotinine-d3)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

In a 96-well plate, prepare incubation mixtures containing phosphate buffer, HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Add nicotine or the deuterated analog to the wells to initiate the metabolic reaction. A range of concentrations should be tested to determine kinetic parameters (e.g., 0.1 to 50 µM).

-

-

Time Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound (nicotine or deuterated analog) and the formation of key metabolites (e.g., cotinine).

-

-

Data Analysis:

-

Calculate the rate of disappearance of the parent compound and the rate of formation of the metabolite.

-

Determine the kinetic parameters (Km and Vmax) for each compound.

-

Compare the metabolic rates and kinetic parameters between nicotine and its deuterated analog to determine the magnitude of the KIE.

-

Protocol 2: Comparative Genotoxicity Assessment using the Ames Test

Objective: To evaluate and compare the mutagenic potential of nicotine and its deuterated analog(s).

Materials:

-

Nicotine and deuterated nicotine analog(s)

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

S9 metabolic activation system (from Aroclor-1254 induced rat liver)

-

Top agar

-

Minimal glucose agar plates

-

Positive and negative controls

Procedure:

-

Preparation:

-

Prepare serial dilutions of nicotine and the deuterated analog.

-

Prepare overnight cultures of the Salmonella tester strains.

-

-

Assay:

-

In separate test tubes, mix the test compound, the bacterial culture, and either the S9 mix (for metabolic activation) or buffer.

-

Add top agar to the mixture and pour it onto minimal glucose agar plates.

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.

-

-

Scoring and Data Analysis:

-

Count the number of revertant colonies on each plate.

-

A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

-

Compare the mutagenic potential and potency of nicotine and its deuterated analog.

-

Part 4: Data Presentation and Interpretation

Clear and concise presentation of data is crucial for comparing the toxicological profiles of nicotine and its deuterated analogs.

Table 1: Pharmacokinetic Parameters of Nicotine in Humans

| Parameter | Mean Value | Range | Reference |

| Half-life (t½) | ~2 hours | 1-3 hours | [1] |

| Total Clearance | ~1200 mL/min | - | [1] |

| Volume of Distribution (Vd) | ~2.6 L/kg | - | [1] |

| Bioavailability (oral) | ~30% | - | [1] |

Table 2: Hypothetical Comparative In Vitro Metabolism Data

| Compound | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) | KIE (Vmax/Km ratio) |

| Nicotine | 10 | 500 | 50 | - |

| 5',5'-d2-Nicotine (Hypothetical) | 12 | 250 | 20.8 | 2.4 |

| 3',3'-d2-Nicotine (Hypothetical) | 11 | 480 | 43.6 | 1.1 |

This table presents hypothetical data to illustrate the potential impact of a significant KIE on the intrinsic clearance of a deuterated nicotine analog.

Conclusion and Future Directions

The toxicological profile of nicotine is complex, with established acute toxicity, developmental toxicity, and evidence of genotoxicity. The application of deuterium chemistry to create deuterated nicotine analogs offers a theoretical pathway to modulate its metabolism and potentially alter its toxicological profile. However, the existing scientific literature reveals a critical gap in our understanding of these deuterated compounds.

The surprising lack of a significant kinetic isotope effect for 3',3'-d2-nicotine highlights the necessity for further research into analogs deuterated at the primary sites of metabolism, particularly the 5' position of the pyrrolidine ring. Direct comparative toxicological studies, both in vitro and in vivo, are urgently needed to elucidate the safety profile of these novel compounds.

Future research should focus on:

-

Synthesizing and characterizing a range of deuterated nicotine analogs with deuterium substitution at various positions.

-

Conducting comprehensive pharmacokinetic and metabolism studies in preclinical models and, eventually, in humans.

-

Performing a battery of genotoxicity and cytotoxicity assays to compare the effects of deuterated analogs with nicotine.

-

Investigating the impact of deuteration on the formation of minor but potentially toxic metabolites.

By systematically addressing these research questions, the scientific community can build a comprehensive understanding of the toxicological profile of deuterated nicotine analogs, which is essential for any future consideration of their use in harm reduction or therapeutic applications.

References

- Benowitz, N. L., & Jacob, P., 3rd. (2006). CYP2A6 genotype and the metabolism and disposition kinetics of nicotine. Clinical Pharmacology & Therapeutics, 80(5), 457–467.

- Carmella, S. G., Han, S., Johnson, K. M., He, Y., Smith, H. J., Yang, J., ... & Hecht, S. S. (2015). CYP2A6 Activity and Deuterated 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Metabolism in Cigarette Smokers. Chemical Research in Toxicology, 28(10), 1771–1777.

- Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2010). Effects of nicotine on cytochrome P450 2A6 and 2E1 activities. British Journal of Clinical Pharmacology, 70(5), 717–724.

- Benowitz, N. L., & Jacob, P., 3rd. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483–493.

- Hukkanen, J., Jacob, P., 3rd, & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (169), 29–64.

-

National Cancer Institute. (2015). Metabolism of Deuterated NNN in Smokeless Tobacco Users. ClinicalTrials.gov. Retrieved from [Link]

- Hecht, S. S., Carmella, S. G., Han, S., Johnson, K. M., He, Y., Smith, H. J., ... & Hatsukami, D. K. (2015). CYP2A6 Activity and Deuterated 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Metabolism in Cigarette Smokers. Chemical research in toxicology, 28(10), 1771–1777.

- Benowitz, N. L., Jacob, P., 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. Clinical Pharmacology & Therapeutics, 49(3), 270–277.

-

National Cancer Institute. (2015). Evaluating the Metabolism of Deuterated NNN in Smokeless Tobacco Users. Retrieved from [Link]

- Jacob, P., 3rd, Yu, L., Wilson, M., & Benowitz, N. L. (1991). Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2 in humans. Biological Mass Spectrometry, 20(5), 247–252.

- von Weymarn, L. B., & Murphy, S. E. (2006). CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion. Drug Metabolism and Disposition, 34(12), 2045–2051.

-

Benowitz, N. L., Jacob, P., 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. Semantic Scholar. Retrieved from [Link]

- Konstantinou, E., Farsalinos, K., Kouretas, D., Tzatzarakis, M., Papathanasopoulos, P., & Poulas, K. (2024). Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Toxicology Reports, 11, 100-107.

-

PubChem. (n.d.). Cotinine. National Center for Biotechnology Information. Retrieved from [Link]

-

Benowitz, N. L., Jacob, P., 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. ResearchGate. Retrieved from [Link]

-

Perfetti, T. A., Gordon, B. M., Coleman, W. M., 3rd, & Morgan, W. T. (2001). Deuterium-enriched, nicotine-derived compounds observed in smoke as a function of smoking regime (% deuterium injected). ResearchGate. Retrieved from [Link]

- St.Helen, G., Havel, C., Dempsey, D. A., Jacob, P., 3rd, & Benowitz, N. L. (2016). Nicotine delivery, retention, and pharmacokinetics from various electronic cigarettes. Addiction, 111(3), 535–544.

- Vogel, E. A., Prochaska, J. J., & Benowitz, N. L. (2019). Differences in nicotine intake and effects from electronic and combustible cigarettes among dual users. Nicotine & Tobacco Research, 21(9), 1256–1260.

-

Withpower. (n.d.). Deuterated NNN for Tobacco Exposure. Retrieved from [Link]

- Ginzkey, C., Ste-Marie, L., Guc, M. O., Frie, B., & Kleinsasser, N. H. (2009). The tobacco alkaloid nicotine demonstrates genotoxicity in human tonsillar tissue and lymphocytes. Toxicology Letters, 185(1), 1–6.

- Joyce, N. J., & Leete, E. (1988). FROM NICOTINE-1'-OXIDE.

- Ginzkey, C., Frie, B., Guc, M. O., & Kleinsasser, N. H. (2009). Genotoxicity of nicotine in mini-organ cultures of human upper aerodigestive tract epithelia. Toxicology Letters, 184(2), 118–123.

-

PubChem. (n.d.). Nicotine 1'-N-oxide. National Center for Biotechnology Information. Retrieved from [Link]

- Eah, F., Sun, Y., Lin, K., & Rahman, I. (2025). A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review. Archives of Toxicology, 99(2), 3960-1.

- O'Connell, G., Pritchard, J. D., & Wagner, K. A. (2022).

- El-Sabbagh, A. M., El-Naggar, M. M., & El-Sadek, M. E. (2021). In vitro and in vivo cardiac toxicity of flavored electronic nicotine delivery systems.

-

Wikipedia. (n.d.). Cotinine. Retrieved from [Link]

-

Committee on Toxicity. (2019). TOX/2019/38 E(N)NDS toxicological review of nicotine. Retrieved from [Link]

- Google Patents. (n.d.). US4641667A - Process of preparing nicotine N'-oxide and smoking products containing it.

- Ginzkey, C., Kampfinger, K., Frie, B., & Kleinsasser, N. H. (2014). Nicotine derived genotoxic effects in human primary parotid gland cells as assessed in vitro by comet assay, cytokinesis-block micronucleus test and chromosome aberrations test. Toxicology Letters, 225(3), 450–456.

- Jacob, P., 3rd, Shulgin, A. T., & Benowitz, N. L. (1988). Synthesis of optically pure deuterium‐labelled nicotine, nornicotine and cotinine. Journal of Labelled Compounds and Radiopharmaceuticals, 25(10), 1129-1138.

-

O'Connell, G., Pritchard, J. D., & Wagner, K. A. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. ResearchGate. Retrieved from [Link]

- O'Connell, G., Pritchard, J. D., & Wagner, K. A. (2022).

- Giorgetti, A., Brunetti, P., Pelotti, S., Auwärter, V., & Giorgetti, R. (2026). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. Frontiers in Pharmacology, 17.

-

Eah, F., Sun, Y., Lin, K., & Rahman, I. (2025). A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review. ResearchGate. Retrieved from [Link]

- El-Sabbagh, A. M., El-Naggar, M. M., & El-Sadek, M. E. (2021). In vitro and in vivo cardiac toxicity of flavored electronic nicotine delivery systems.

- Maruntean, S., Aldeek, F., & Tayyarah, R. (2022). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. Toxics, 10(12), 743.

-

University of California, San Francisco. (2022). Evaluating the Comparative Pharmacokinetics of Nicotine after administration via JUUL or Tobacco Cigarettes. ClinicalTrials.gov. Retrieved from [Link]

-

Philip Morris International. (2019). Nicotine Pharmacokinetics and Pharmacodynamic Effects of P4M3 Compared with Subjects' Own Electronic Cigarette. Retrieved from [Link]

Sources

- 1. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The tobacco alkaloid nicotine demonstrates genotoxicity in human tonsillar tissue and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity of nicotine in mini-organ cultures of human upper aerodigestive tract epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotine derived genotoxic effects in human primary parotid gland cells as assessed in vitro by comet assay, cytokinesis-block micronucleus test and chromosome aberrations test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo cardiac toxicity of flavored electronic nicotine delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cot.food.gov.uk [cot.food.gov.uk]

- 9. CYP2A6 genotype and the metabolism and disposition kinetics of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selected ion monitoring method for determination of nicotine, cotinine and deuterium-labeled analogs: absence of an isotope effect in the clearance of (S)-nicotine-3',3'-d2 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Deuterated NNN for Tobacco Exposure · Info for Participants · Phase Phase 1 Clinical Trial 2026 | Power | Power [withpower.com]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Nicotine in Human Plasma Using Nicotine-d4

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of nicotine in human plasma. The protocol leverages nicotine-d4, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision by compensating for matrix effects and procedural variability. The methodology encompasses a streamlined solid-phase extraction (SPE) procedure for sample clean-up, followed by rapid chromatographic separation and sensitive detection using a triple quadrupole mass spectrometer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, step-by-step protocols, and adherence to international bioanalytical method validation guidelines.

Introduction: The Rationale for Isotope Dilution LC-MS/MS